N-(3-fluoro-4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-(3-fluoro-4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfonyl-linked phenylpiperazine moiety and a 3-fluoro-4-methylphenyl substituent. The thiophene core, a sulfur-containing heterocycle, is widely exploited in medicinal chemistry due to its bioisosteric properties and metabolic stability. The sulfonyl group enhances polarity and modulates pharmacokinetic properties, while the phenylpiperazine moiety contributes to receptor-binding versatility, particularly in central nervous system (CNS)-targeting compounds. The 3-fluoro-4-methylphenyl group introduces steric and electronic effects that may influence target selectivity and metabolic resistance .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c1-16-7-8-17(15-19(16)23)24-22(27)21-20(9-14-30-21)31(28,29)26-12-10-25(11-13-26)18-5-3-2-4-6-18/h2-9,14-15H,10-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYFHJWURUTFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide, also known by its CAS number 1040654-23-6, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 459.6 g/mol. Its structure features a thiophene moiety linked to a sulfonamide group and a piperazine derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 459.6 g/mol |
| CAS Number | 1040654-23-6 |
Research indicates that compounds similar to this compound may act as selective modulators of neurotransmitter receptors, particularly dopamine receptors. Studies have shown that modifications in the piperazine structure can significantly influence receptor selectivity and functional activity.
Dopamine Receptor Interaction
A related compound, ML417, demonstrated potent agonistic activity at the D3 dopamine receptor (D3R), promoting β-arrestin translocation and G protein activation while showing minimal activity at D2 receptors. This selectivity is crucial for developing therapeutic agents with reduced side effects associated with broader dopamine receptor activation .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
- Neuroprotective Effects : Compounds with similar structures have been shown to protect dopaminergic neurons from neurodegeneration in animal models. For instance, D3R-preferring agonists have been identified as potent neuroprotective agents against neurotoxic substances like MPTP .
- Anti-inflammatory Potential : The sulfonamide group in the compound may contribute to anti-inflammatory properties. Compounds targeting the retinoic acid receptor-related orphan receptor C (RORc) have shown promise in treating inflammatory diseases by inhibiting IL-17 production .
Case Studies
Several studies highlight the pharmacological potential of compounds related to this compound:
Case Study 1: Neuroprotection in Mice
In a study involving MPTP-induced neurodegeneration in mice, D3R-selective agonists provided significant protection against dopaminergic cell loss. The results indicated that activation of D3R could mitigate neurotoxic effects, supporting the potential application of similar compounds in neurodegenerative disorders .
Case Study 2: Inhibition of IL-17 Production
Research on sulfonamide derivatives demonstrated their ability to inhibit IL-17 production effectively. This inhibition was linked to improved outcomes in models of autoimmune diseases such as psoriasis and rheumatoid arthritis, suggesting that this compound may have therapeutic applications beyond neuroprotection .
Scientific Research Applications
Structural Features
The compound features a thiophene ring, which is known for its electron-rich properties, enhancing its interaction with various biological targets. The presence of a sulfonamide group may contribute to its ability to modulate enzyme activity, making it a candidate for drug development.
Anticancer Activity
N-(3-fluoro-4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific protein kinases involved in cancer cell proliferation.
Case Study: Protein Kinase Inhibition
A study demonstrated that derivatives of thiophene compounds exhibit significant inhibition of protein kinases associated with various cancers, leading to reduced cell viability in vitro. This suggests that this compound could be further explored for its anticancer properties .
Neuropharmacological Applications
The compound's piperazine moiety is known for its activity on serotonin receptors, making it a candidate for treating psychiatric disorders such as depression and anxiety.
Case Study: Serotonin Receptor Modulation
Research has shown that piperazine derivatives can act as effective serotonin receptor modulators. In animal models, compounds similar to this compound have demonstrated anxiolytic effects, warranting further investigation into their therapeutic potential .
Antimicrobial Properties
Emerging studies suggest that thiophene-based compounds possess antimicrobial activity against various pathogens.
Data Table: Antimicrobial Efficacy
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
This data indicates promising antimicrobial properties that could be harnessed for developing new antibiotics .
Comparison with Similar Compounds
a) N-((5-Aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide (Compound 93, Scheme 22)
This derivative replaces the phenylpiperazine sulfonyl group with an isoxazole sulfonyl moiety. Synthesis involves oxidative aromatization of dihydroisoxazole precursors using iodine in DMSO, contrasting with the more straightforward sulfonylation steps used for the target compound .
b) N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide
This compound features a butyl spacer between the piperazine and thiophene-carboxamide core. The extended alkyl chain increases hydrophobicity and may improve blood-brain barrier penetration.
c) 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
This analog substitutes the sulfonyl-piperazine group with a chlorophenylimino moiety. Unlike the target compound, this derivative lacks a sulfonamide linker, limiting its conformational flexibility .
Piperazine-Containing Analogs
a) Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
This pyrazolo-pyrimidine-thiophene hybrid incorporates a chromen-4-one moiety linked via an ethyl chain. The fluorinated aromatic systems enhance π-π stacking interactions, while the ester group (vs. carboxamide) alters metabolic pathways. Its complexity likely reduces synthetic accessibility compared to the target compound .
b) N-(6-((4-((2-Fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
Here, a pyridazine-thioether linker replaces the sulfonyl group, and a 2-fluorophenylamino-oxobutyl chain is introduced. The thioether group may confer redox sensitivity, while the pyridazine ring could engage in unique dipole interactions.
Structural and Functional Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely follows modular sulfonylation and carboxamide coupling, whereas analogs like the pyrazolo-pyrimidine hybrid require multi-step heterocyclic assemblies .
- Receptor Selectivity : The phenylpiperazine group in the target compound suggests affinity for dopamine D2 or serotonin 5-HT1A receptors, unlike the isoxazole or pyridazine derivatives, which may target COX-2 or PDE enzymes .
- Metabolic Stability: Fluorine and methyl groups in the target compound may reduce cytochrome P450-mediated oxidation compared to non-halogenated analogs .
Preparation Methods
Sulfonyl Chloride Preparation
4-Phenylpiperazine-1-sulfonyl chloride is synthesized by chlorosulfonation of 1-phenylpiperazine using chlorosulfonic acid in dichloromethane at 0–5°C. The product is isolated via precipitation in cold diethyl ether.
Sulfonylation Reaction
The thiophene-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane, treated with sulfonyl chloride (1.2 equiv), and catalyzed by DMAP (4-dimethylaminopyridine, 0.1 equiv). The reaction proceeds at room temperature for 12 hours, yielding the sulfonylated intermediate.
Optimization Insights :
-
Excess sulfonyl chloride improves yields but risks di-sulfonylation.
-
DMAP enhances reactivity by activating the sulfonyl chloride.
Amide Bond Formation with 3-Fluoro-4-methylaniline
The final step involves coupling the sulfonylated thiophene-2-carboxylic acid with 3-fluoro-4-methylaniline. Carbodiimide-mediated coupling is the most widely reported method.
Activation of Carboxylic Acid
The carboxylic acid (1.0 equiv) is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equiv) and HOBt (hydroxybenzotriazole, 1.2 equiv) in DMF (dimethylformamide) at 0°C for 30 minutes.
Amidation
3-Fluoro-4-methylaniline (1.1 equiv) is added, and the mixture is stirred at room temperature for 24 hours. The product is isolated via extraction (ethyl acetate/water) and purified by silica gel chromatography.
Yield Data :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Sulfonylation | DMAP, CH₂Cl₂, rt, 12h | 78–85 | |
| Amidation | EDCl/HOBt, DMF, rt, 24h | 65–72 |
Alternative Routes and Modifications
One-Pot Sulfonylation-Amidation
A streamlined approach combines sulfonylation and amidation in a single pot. After sulfonylation, the reaction mixture is directly treated with EDCl/HOBt and 3-fluoro-4-methylaniline, reducing purification steps. However, yields drop marginally (60–68%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the amidation step, improving yields to 70–75% while reducing reaction time.
Analytical Characterization
Critical spectroscopic data for the final compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiophene-H), 7.45–7.12 (m, 9H, aromatic), 3.41–3.22 (m, 8H, piperazine), 2.31 (s, 3H, CH₃).
Challenges and Optimization Strategies
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Regioselectivity : Sulfonylation at the 3-position is favored due to electronic effects, but trace di-sulfonylated products may form. Column chromatography (hexane:ethyl acetate, 3:1) effectively removes impurities.
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Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during amidation but complicate purification. Precipitation in ice-cold water followed by filtration improves recovery .
Q & A
Q. What are the key steps and conditions for synthesizing N-(3-fluoro-4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide?
Methodological Answer: The synthesis typically involves:
Sulfonylation of 4-phenylpiperazine using a sulfonyl chloride derivative (e.g., thiophene-2-sulfonyl chloride) in dichloromethane or DMF at 0–25°C for 12–24 hours .
Coupling the sulfonylated intermediate with N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide via nucleophilic substitution. This step often employs a base like triethylamine and a coupling agent (e.g., HATU) in anhydrous DMF .
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | DCM, 0–25°C, 24h | 65–75 |
| 2 | DMF, HATU, 12h | 50–60 |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the fluorophenyl proton signals appear as doublets (δ 7.2–7.6 ppm) due to coupling .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 514.12) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, though crystal growth may require vapor diffusion with acetonitrile .
Q. How is the compound screened for biological activity in preliminary studies?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Tested against kinases or GPCRs (e.g., 10 µM compound in Tris-HCl buffer, monitored via fluorescence).
- Cell viability : MTT assays in cancer cell lines (IC values calculated using nonlinear regression) .
- Target validation : Competitive binding assays with radiolabeled ligands (e.g., H-spiperone for dopamine receptors) .
Advanced Research Questions
Q. How do structural modifications influence biological activity? (SAR Analysis)
Methodological Answer: Key SAR findings include:
- Piperazine substitution : Replacing 4-phenylpiperazine with 4-(3-chlorophenyl)piperazine increases dopamine D receptor affinity (K from 120 nM → 45 nM) .
- Fluorophenyl position : 3-Fluoro substitution enhances metabolic stability compared to para-fluoro analogs (t in liver microsomes: 45 vs. 22 minutes) .
Q. Table 2: Activity Comparison of Analogues
| Compound | IC (µM) | Target |
|---|---|---|
| Parent compound | 2.5 | Antitumor |
| 3-Chlorophenylpiperazine | 5.46 | Anticancer |
| CA-4 (Control) | 0.01 | Tubulin inhibitor |
Q. How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Reproducibility checks : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and Western blotting .
- Batch analysis : Compare purity (>95% by HPLC) and stereochemistry (chiral HPLC) across different synthetic batches .
Q. What methodologies assess the compound’s metabolic stability?
Methodological Answer:
Q. What challenges arise in crystallographic studies, and how are they addressed?
Methodological Answer:
- Crystal growth issues : Poor solubility in polar solvents requires mixed-solvent systems (e.g., DMSO/acetonitrile).
- Alternative approaches : Use computational modeling (DFT for electron density maps) or cryo-EM for large protein complexes bound to the compound .
Q. How are enantiomers separated for chiral derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
